BnO-PEG4-Boc

描述

属性

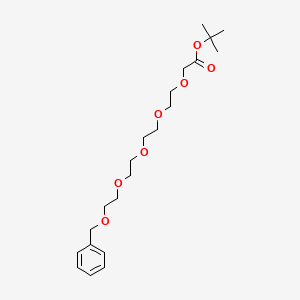

IUPAC Name |

tert-butyl 2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O7/c1-21(2,3)28-20(22)18-27-16-14-25-12-10-23-9-11-24-13-15-26-17-19-7-5-4-6-8-19/h4-8H,9-18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXLULCFEHFJGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to BnO-PEG4-Boc: Structure, Properties, and Application in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and key applications of the molecule commonly referred to as BnO-PEG4-Boc. This compound is a valuable tool in the field of drug discovery, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Molecular Weight

The compound this compound, while often referred to with the "PEG4" designation, is technically a derivative of pentaethylene glycol. Its systematic name is tert-butyl 1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-oate . The common nomenclature "this compound" is a descriptive shorthand where "BnO" refers to the benzyl (B1604629) ether group at one terminus, "PEG4" indicates the core polyethylene (B3416737) glycol chain (in this case, with five ethylene (B1197577) glycol units, making it a PEG5 derivative), and "Boc" refers to the tert-butyloxycarbonyl protecting group on a terminal functional group.

The key identifiers for this compound are:

-

CAS Number: 1807503-89-4[1]

The structural formula reveals a linear molecule with a benzyl ether at one end and a tert-butyl ester at the other, connected by a flexible and hydrophilic pentaethylene glycol chain.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 1807503-89-4 | [1] |

| Molecular Formula | C₂₁H₃₄O₇ | [1][2][3] |

| Molecular Weight | 398.49 g/mol | [1][2][3] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Boiling Point | 472.2 ± 40.0 °C at 760 mmHg | [2] |

| Flash Point | 201.2 ± 27.4 °C | [2] |

Chemical Structure Diagram

Caption: Chemical structure of this compound (tert-butyl 1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-oate).

Role as a PROTAC Linker

This compound is primarily utilized as a bifunctional linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The linker component of a PROTAC is crucial as it connects the POI-binding ligand to the E3 ligase-binding ligand. The nature of the linker, including its length, flexibility, and hydrophilicity, significantly influences the efficacy of the resulting PROTAC.

PEG-based linkers, such as this compound, are widely employed in PROTAC design for several key reasons:

-

Enhanced Solubility: The polyethylene glycol chain imparts hydrophilicity, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[4][5]

-

Controlled Length and Flexibility: The defined length of the PEG chain allows for precise control over the distance between the POI and the E3 ligase, which is critical for the formation of a stable and productive ternary complex.[6]

-

Biocompatibility: PEG is a well-established biocompatible polymer, which is advantageous for in vitro and in vivo applications.[4]

The BnO and Boc protecting groups on this particular linker allow for selective deprotection and subsequent conjugation to the POI and E3 ligase ligands in a controlled manner during PROTAC synthesis.

PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

While specific protocols for the synthesis of a PROTAC using this compound are proprietary to the research entities developing them, a general workflow can be outlined based on standard bioconjugation techniques. The following is a representative protocol for the synthesis of a PROTAC using a bifunctional PEG linker.

General PROTAC Synthesis Workflow

This protocol assumes the availability of a POI ligand and an E3 ligase ligand with appropriate functional groups for conjugation. The this compound linker would first need to be deprotected at one of its termini to reveal a reactive functional group. For instance, the tert-butyl ester can be hydrolyzed to a carboxylic acid, or the benzyl ether can be cleaved to reveal a hydroxyl group.

Step 1: Linker Deprotection and Activation

-

Deprotection: Selectively deprotect one end of the this compound linker. For example, to deprotect the tert-butyl ester, treat the linker with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). This will yield the corresponding carboxylic acid.

-

Activation: Activate the newly formed functional group. For a carboxylic acid, this can be achieved using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (N,N-Dimethylformamide).

Step 2: First Coupling Reaction

-

Add the POI ligand (containing a free amine, for example) to the activated linker solution.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Purify the resulting POI-linker conjugate using preparative HPLC (High-Performance Liquid Chromatography).

Step 3: Second Deprotection and Coupling

-

Deprotect the other end of the POI-linker conjugate (e.g., remove the benzyl group via hydrogenolysis).

-

Activate the newly exposed functional group.

-

Couple the E3 ligase ligand to the activated POI-linker conjugate using appropriate coupling chemistry.

-

Purify the final PROTAC molecule using preparative HPLC.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound (CAS: 1807503-89-4) is a well-defined, bifunctional polyethylene glycol linker that serves as a critical component in the rational design of PROTACs. Its chemical structure, with two distinct protecting groups and a hydrophilic PEG chain, offers synthetic versatility and favorable physicochemical properties for the resulting protein degraders. This guide provides the foundational knowledge of its structure, properties, and a general framework for its application in PROTAC synthesis, empowering researchers in the development of novel therapeutics.

References

- 1. CAS 1807503-89-4 | BEnzyl-peg5-ch2co2tbu - Synblock [synblock.com]

- 2. Page loading... [guidechem.com]

- 3. Benzyl-peg5-ch2co2tbu [chembk.com]

- 4. precisepeg.com [precisepeg.com]

- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

An In-Depth Technical Guide to BnO-PEG4-Boc: A Key Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BnO-PEG4-Boc, a heterobifunctional linker increasingly utilized in the development of novel therapeutics, particularly in the field of targeted protein degradation. This document outlines its chemical properties, supplier information, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), offering valuable insights for researchers in drug discovery and development.

Introduction to this compound

This compound (Benzyl-[2-[2-[2-(2-tert-butoxycarbonylaminoethoxy)ethoxy]ethoxy]ethoxy]acetate) is a polyethylene (B3416737) glycol (PEG)-based linker molecule. Its structure incorporates a benzyl (B1604629) ether protecting group on the carboxylic acid terminus and a tert-butyloxycarbonyl (Boc) protecting group on the amine terminus. This arrangement makes it a valuable building block in multi-step organic synthesis, particularly for PROTACs. The PEG4 spacer enhances the aqueous solubility and improves the pharmacokinetic properties of the final PROTAC molecule.[1]

PROTACs are innovative therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] They consist of two ligands connected by a linker: one binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase. The linker, for which this compound is a prime example, plays a critical role in the stability and efficacy of the resulting PROTAC.[1]

Physicochemical Properties and Supplier Information

Sourcing and understanding the physical and chemical characteristics of this compound are crucial for its effective application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1807503-89-4 | [2][3] |

| Molecular Formula | C₂₁H₃₄O₇ | [2][3] |

| Molecular Weight | 398.49 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Purity | ≥97% | [2] |

Table 2: Supplier Information for this compound

| Supplier | Product Number | Purity | Available Quantities |

| MedChemExpress (MCE) | HY-140748 | 98.0% | Contact for details |

| Acmec | AM9005417 | 97% | 100mg, 250mg, 500mg, 1g |

| Leyan Reagents | 98% | Contact for details |

Storage and Stability:

For long-term storage, this compound should be kept at -20°C, where it can be stable for up to three years in its pure form.[3][4] For shorter periods, it can be stored at 4°C for up to two years.[3][4] When dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for one month.[3][4]

Role in Targeted Protein Degradation and Experimental Applications

The primary application of this compound is in the synthesis of PROTACs. The benzyl and Boc protecting groups allow for selective deprotection and sequential coupling with a ligand for the target protein and a ligand for an E3 ubiquitin ligase.

Signaling Pathway: PROTAC-Mediated Degradation of BRD4

A common target for PROTACs is the bromodomain-containing protein 4 (BRD4), which is implicated in various cancers.[5][6][7][8][9] The following diagram illustrates the general mechanism by which a PROTAC can induce the degradation of BRD4.

Caption: Mechanism of PROTAC-mediated degradation of the target protein BRD4.

Experimental Workflow: Synthesis of a BRD4-Targeting PROTAC

The following diagram outlines a general workflow for the synthesis of a BRD4-targeting PROTAC, which can be adapted for use with this compound.

Caption: A generalized synthetic workflow for a BRD4-targeting PROTAC.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of a PROTAC using this compound.

Protocol 1: Deprotection of the Benzyl Group

-

Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Add a palladium catalyst (e.g., 10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter off the catalyst and concentrate the solvent in vacuo to yield the carboxylic acid intermediate.

Protocol 2: Amide Coupling with an Amine-Containing Ligand

-

Dissolve the carboxylic acid intermediate, an amine-containing ligand (e.g., for the E3 ligase), and a coupling agent (e.g., HATU or HBTU) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Add a non-nucleophilic base (e.g., DIPEA or TEA) to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Perform an aqueous workup and extract the product with a suitable organic solvent.

-

Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of the Boc Group

-

Dissolve the Boc-protected intermediate in a suitable solvent (e.g., DCM).

-

Add an excess of trifluoroacetic acid (TFA) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Remove the solvent and excess TFA in vacuo to yield the amine salt.

These protocols provide a foundational framework. Researchers should optimize the reaction conditions, including solvent, temperature, and reaction time, for each specific synthetic step.

Conclusion

This compound is a versatile and valuable linker for the synthesis of PROTACs, a promising new class of therapeutics. Its well-defined structure, including the orthogonal protecting groups and the beneficial PEG spacer, allows for the controlled and efficient assembly of these complex bifunctional molecules. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of this compound for the advancement of targeted protein degradation.

References

- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 2. This compound - CAS:1807503-89-4 - 凯布商城 [chembio.com.cn]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Bardoxolone conjugation enables targeted protein degradation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bardoxolone conjugation enables targeted protein degradation of BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. A BRD4-Targeting Photothermal Agent for Controlled Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of BnO-PEG4-Boc as a PROTAC Linker

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of BnO-PEG4-Boc and its role as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, its function in PROTAC design, and detailed protocols for its application.

Introduction: The Critical Role of Linkers in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary approach in drug discovery.[1][2] They function by recruiting a specific target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[1][] This recruitment leads to the ubiquitination and subsequent degradation of the target protein.[]

A PROTAC molecule is composed of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ligase (the "anchor"), and a chemical linker that connects these two moieties.[1][2][4] The linker is not merely a passive spacer; its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's efficacy.[1][2][4] An optimal linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for efficient ubiquitination and degradation.[5][6] Polyethylene glycol (PEG) chains are among the most common motifs used in PROTAC linkers, valued for their ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility and length.[1][4][7][8]

Caption: General mechanism of PROTAC-mediated protein degradation.

This compound: Structure and Physicochemical Properties

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs.[9][10] Its structure features three key chemical moieties:

-

BnO (Benzyloxy) Group: A benzyl (B1604629) ether at one terminus.

-

PEG4 (Tetraethylene Glycol) Spacer: A hydrophilic chain of four ethylene (B1197577) glycol units. This spacer enhances aqueous solubility and provides flexibility.[7][8][11][12] The length of the PEG chain is a critical parameter that must be optimized to span the distance between the recruited proteins effectively.[4][12]

-

Boc (tert-Butyloxycarbonyl) Group: A protecting group on a terminal amine. The Boc group is stable under various reaction conditions but can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA) to yield a free primary amine, which is then available for conjugation.[11][13]

The combination of a flexible, hydrophilic spacer with orthogonally protected ends makes linkers like this compound highly valuable for the modular and stepwise synthesis of complex PROTAC molecules.

Data Presentation: Physicochemical Properties

The properties of this compound and related, commonly used functionalized PEG4 linkers are summarized below. These derivatives are often employed directly in synthesis campaigns.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₂₁H₃₄O₇ | [9] |

| Molecular Weight | 398.49 g/mol | [9] |

| CAS Number | 1807503-89-4 | [9] |

| Appearance | Colorless to light yellow liquid | [9] |

| Storage | -20°C for long-term storage |[9] |

Table 2: Commonly Used Functionalized Boc-PEG4 Linkers in PROTAC Synthesis

| Compound Name | Structure | Molecular Weight | CAS Number | Key Functional Groups | Reference(s) |

|---|---|---|---|---|---|

| N-Boc-PEG4-alcohol | Boc-NH-(PEG)₄-OH | 293.36 g/mol | 106984-09-2 | Boc-amine, Hydroxyl | [11][14][15][16] |

| BocNH-PEG4-acid | Boc-NH-(PEG)₄-COOH | 351.39 g/mol | 876345-13-0 | Boc-amine, Carboxylic Acid | |

| Boc-NH-PEG4-amine | Boc-NH-(PEG)₄-NH₂ | 336.43 g/mol | 811442-84-9 | Boc-amine, Primary Amine | [17] |

| N-Boc-PEG4-bromide | Boc-NH-(PEG)₄-Br | 400.3 g/mol | 1392499-32-9 | Boc-amine, Bromide |[18] |

Role in PROTAC Synthesis and Experimental Protocols

The primary role of a linker like this compound, or its more common functionalized derivatives (Table 2), is to serve as a modular building block for connecting the warhead and anchor ligands. The Boc-protected amine allows for a controlled, stepwise synthesis. A typical workflow involves coupling one ligand to the deprotected amine, followed by functionalization and coupling of the second ligand to the other end of the linker.

Caption: General synthetic workflow for PROTAC assembly using a Boc-PEG linker.

Experimental Protocol: General Procedure for PROTAC Synthesis via Amide Coupling

This protocol describes a generalized, two-step coupling procedure for synthesizing a PROTAC using a Boc-NH-PEG4-acid linker.

Materials:

-

Boc-NH-PEG4-acid linker

-

POI-binding ligand with a free amine (POI-NH₂)

-

E3 ligase ligand with a free amine (E3-NH₂)

-

Coupling reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: TFA (Trifluoroacetic acid)

-

Solvents: Anhydrous DMF (Dimethylformamide), DCM (Dichloromethane)

-

Purification: HPLC (High-Performance Liquid Chromatography)

Part 1: Coupling of the First Ligand to the Linker

-

Activation of Carboxylic Acid: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-NH-PEG4-acid (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amide Coupling: Add the POI-binding ligand with a free amine (POI-NH₂, 1.0 eq.) to the activated linker solution.

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the Boc-NH-PEG4-CO-NH-POI conjugate.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure intermediate.

Part 2: Boc Deprotection and Coupling of the Second Ligand

-

Boc Deprotection: Dissolve the purified Boc-NH-PEG4-CO-NH-POI intermediate in DCM.[13] Add a solution of 20-50% TFA in DCM at 0°C.[13][19] Stir the reaction, allowing it to warm to room temperature for 1-3 hours.[19] Monitor the removal of the Boc group by LC-MS.

-

Removal of Reagents: Once deprotection is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.[13][19] The resulting amine salt (H₂N-PEG4-CO-NH-POI) is often used directly in the next step.

-

Second Amide Coupling: In a separate flask, activate the carboxylic acid group of the E3 ligase ligand (E3-COOH, 1.0 eq.) using HATU (1.1 eq.) and DIPEA (2.0 eq.) in anhydrous DMF, as described in Part 1, Step 1.

-

Final Conjugation: Add the deprotected amine salt intermediate to the activated E3 ligase ligand solution, along with additional DIPEA (2.0-3.0 eq.) to neutralize the TFA salt.

-

Reaction and Purification: Stir the reaction at room temperature overnight. Monitor by LC-MS for the formation of the final PROTAC product. Purify the final PROTAC molecule using preparative HPLC to achieve high purity (>95%). The final product should be characterized by LC-MS and NMR.

This protocol is a generalized guideline. Reaction conditions, stoichiometry, and purification methods must be optimized for specific ligands and linkers.[20]

Impact of the PEG4 Linker on PROTAC Performance

The choice of linker is a multi-parameter optimization problem. The PEG4 component of this compound and its derivatives directly influences several key aspects of PROTAC function.

-

Ternary Complex Formation and Stability: The length and flexibility of the PEG4 chain are crucial for allowing the POI and E3 ligase to come together in a productive orientation for ubiquitin transfer.[4][21] A linker that is too short may cause steric clashes, preventing complex formation, while one that is too long might not effectively bring the proteins into proximity.[4]

-

Solubility and Permeability: The hydrophilic nature of the PEG linker can improve the overall solubility of the often large and hydrophobic PROTAC molecule, which is critical for its biological activity.[7][8][12] However, excessive PEGylation can sometimes negatively impact cell membrane permeability. Therefore, a balance must be struck.

-

Target Selectivity: Subtle changes in linker length, such as moving from a PEG2 to a PEG3 unit, can sometimes switch the degradation selectivity of a PROTAC between different protein isoforms or family members.[22] This highlights the linker's active role in modulating the geometry of the ternary complex.

Caption: Logical relationships between linker properties and PROTAC performance.

Conclusion

Linkers such as this compound and its functionalized derivatives are indispensable tools in the development of targeted protein degraders. They provide a modular and synthetically tractable platform for connecting the two critical ligands of a PROTAC. The intrinsic properties of the PEG4 chain—its hydrophilicity, flexibility, and defined length—play a crucial role in optimizing the formation of the ternary complex and influencing the overall physicochemical and pharmacological properties of the final molecule. A thorough understanding of how to utilize these linkers and empirically optimize their structure is essential for the successful design of potent and selective PROTACs for therapeutic and research applications.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 8. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.cn [medchemexpress.cn]

- 11. N-Boc-PEG4-alcohol, 106984-09-2 | BroadPharm [broadpharm.com]

- 12. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]

- 13. benchchem.com [benchchem.com]

- 14. purepeg.com [purepeg.com]

- 15. N-Boc-PEG4-alcohol | PROTAC Linkers | CAS 106984-09-2 | Buy N-Boc-PEG4-alcohol from Supplier InvivoChem [invivochem.com]

- 16. Boc-NH-PEG4-OH, 106984-09-2 - Huateng Pharma [biochempeg.com]

- 17. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]

- 18. N-Boc-PEG4-bromide, 1392499-32-9 | BroadPharm [broadpharm.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of BnO-PEG4-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of BnO-PEG4-Boc (Benzyl-O-polyethylene glycol (4)-tert-butyloxycarbonyl). As a heterobifunctional linker, this compound plays a crucial role in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding its solubility is paramount for seamless integration into synthetic workflows and for ensuring the homogeneity and efficacy of the final bioconjugate. This guide synthesizes available data on structurally similar molecules to predict the solubility of this compound and offers detailed experimental protocols for its empirical determination.

Predicted Solubility Profile

The presence of the PEG4 spacer is known to significantly enhance the aqueous solubility of conjugated molecules.[1][2][3][4] However, the terminal benzyl (B1604629) and Boc groups are lipophilic and will contribute to solubility in organic solvents. Based on data for analogous compounds such as N-Boc-N-bis(PEG4-acid), Boc-N-amino-PEG4-acid, and N-Boc-PEG4-alcohol, a strong inference can be made about the solubility of this compound.[1][5][6]

Below is a summary of the predicted solubility of this compound in common laboratory solvents.

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO) | High | Structurally similar PEGylated molecules with Boc protection show high solubility in DMSO.[1][5][6] |

| Dimethylformamide (DMF) | High | Frequently used as a solvent for reactions involving PEGylated linkers and bioconjugation.[1][5][6] | |

| Acetonitrile (ACN) | Moderate to High | Expected to be a good solvent based on the solubility of similar compounds.[5] | |

| Tetrahydrofuran (THF) | Moderate to High | The ether backbone of PEG is compatible with THF.[5] | |

| Chlorinated | Dichloromethane (DCM) | High | The nonpolar benzyl and Boc groups suggest good solubility in chlorinated solvents.[1][5][6] |

| Polar Protic | Water | Low to Moderate | The hydrophilic PEG4 chain imparts some aqueous solubility, though the benzyl and Boc groups may limit it.[1][3][6] |

| Alcohols (Methanol, Ethanol) | Moderate | The polarity of alcohols should allow for dissolution, aided by the PEG component. |

Experimental Protocols for Solubility Determination

For precise applications, it is imperative to experimentally determine the solubility of this compound. The following outlines a general protocol based on the widely accepted shake-flask method, which can be adapted for various analytical quantification techniques.

Objective:

To quantitatively determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, DMF, DCM, Water, etc.)

-

Vials with screw caps

-

Analytical balance

-

Thermostatic shaker or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

To each vial, add a known volume of the respective solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the filtered sample solution using a calibrated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Application Workflow: Antibody-Drug Conjugation

This compound is a valuable linker for the synthesis of ADCs. The following diagram illustrates a typical experimental workflow for the conjugation of a cytotoxic drug to an antibody using a linker derived from this compound.

References

- 1. N-Boc-PEG4-alcohol, 106984-09-2 | BroadPharm [broadpharm.com]

- 2. Boc-NH-PEG4-OH, 106984-09-2 - Huateng Pharma [biochempeg.com]

- 3. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]

- 4. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]

- 5. Boc-N-amino-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. N-Boc-N-bis(PEG4-acid), 2093152-88-4 | BroadPharm [broadpharm.com]

The Role of BnO-PEG4-Boc in PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of BnO-PEG4-Boc as a versatile linker precursor in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its role in facilitating the degradation of target proteins, provide detailed experimental protocols for the synthesis and evaluation of PROTACs utilizing this linker, and present quantitative data from relevant studies. Furthermore, this guide will visualize key signaling pathways and experimental workflows using Graphviz diagrams to offer a comprehensive understanding for researchers in the field of targeted protein degradation.

Core Concepts: The PROTAC Mechanism and the Critical Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is crucial for the subsequent polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide flexibility to enable the formation of a productive ternary complex.[2][3]

This compound, or tert-butyl (2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a valuable precursor for a PEG-based linker. It features a tetraethylene glycol (PEG4) spacer, which offers a balance of flexibility and defined length. The benzyl (B1604629) ether (BnO) group on one end and the tert-butyloxycarbonyl (Boc)-protected amine on the other allow for sequential and controlled conjugation to the E3 ligase ligand and the POI warhead, respectively.

Mechanism of Action of a PROTAC Derived from this compound

A PROTAC synthesized using a this compound derived linker operates through the canonical PROTAC mechanism. The PEG4 chain provides the necessary length and flexibility to bridge the POI and the E3 ligase, facilitating their proximity and enabling the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This polyubiquitination event is the signal for the proteasome to recognize and degrade the target protein.

The general mechanism is depicted in the signaling pathway diagram below:

Quantitative Data Presentation

| Compound | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PROTAC 1 | PEG3 | BRD4 | HeLa | 55 | 85 | [4] |

| PROTAC 2 (Representative) | PEG4 | BRD4 | HeLa | 20 | 95 | [4] |

| PROTAC 3 | PEG5 | BRD4 | HeLa | 15 | >98 | [4] |

| PROTAC 4 | PEG6 | BRD4 | HeLa | 30 | 92 | [4] |

Note: The data for PROTAC 2 is representative of a PROTAC with a PEG4 linker and is included for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of a PROTAC derived from this compound, targeting the BRD4 protein as an example.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol outlines a two-step synthesis involving the deprotection of this compound and subsequent conjugation to a warhead and an E3 ligase ligand.

Step 1: Deprotection of the Boc Group

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).

-

Acidic Cleavage: Add TFA (e.g., 20-50% v/v in DCM) to the solution at room temperature.[5]

-

Reaction Monitoring: Stir the reaction mixture for 1-4 hours. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[6]

-

Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine (BnO-PEG4-NH2) can be used in the next step, sometimes after purification by flash chromatography if necessary.

Step 2: Amide Coupling to a BRD4 Warhead (e.g., JQ1 derivative)

-

Activation of Carboxylic Acid: Dissolve the JQ1 derivative containing a carboxylic acid handle (1.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF). Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).[7] Stir for 15-30 minutes at room temperature to form the activated ester.

-

Coupling Reaction: Add a solution of the deprotected BnO-PEG4-NH2 (1.1 eq) in DMF to the activated JQ1 derivative.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the formation of the product by LC-MS.[7]

-

Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography or preparative HPLC to yield the JQ1-PEG4-OBn intermediate.

Step 3: Deprotection of the Benzyl Group and Coupling to an E3 Ligase Ligand (e.g., Pomalidomide (B1683931) derivative)

-

Hydrogenolysis: Dissolve the JQ1-PEG4-OBn intermediate in a suitable solvent like methanol (B129727) or ethanol. Add a palladium on carbon (Pd/C) catalyst (typically 10 mol%).[5]

-

Reaction Conditions: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete, as monitored by LC-MS.

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected alcohol (JQ1-PEG4-OH).

-

Activation and Coupling: The terminal hydroxyl group can be converted to a more reactive group (e.g., a mesylate or tosylate) or directly coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) using coupling agents like HATU and DIPEA, similar to Step 2.

-

Final Purification: The final PROTAC is purified by preparative reverse-phase HPLC to yield the desired product.

Protocol 2: Western Blot Analysis of BRD4 Degradation

This protocol details the steps to quantify the degradation of a target protein, such as BRD4, in cells treated with a PROTAC.[8]

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.[9]

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[8]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[4]

-

Protocol 3: LC-MS/MS for PROTAC Reaction Monitoring and Quantification

This protocol provides a general method for analyzing PROTACs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is essential for monitoring synthesis reactions and for pharmacokinetic studies.[10][11]

-

Sample Preparation:

-

For Reaction Monitoring: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile (B52724)/water).

-

For Plasma Samples: Perform protein precipitation by adding a 3-fold excess of cold acetonitrile containing an internal standard to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.[10]

-

-

Chromatographic Separation:

-

Inject the prepared sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with mobile phases typically consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might run from 5% to 95% B over several minutes.[10]

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular weight of the PROTAC) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. The precursor -> product ion transition is specific to the analyte.[10]

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

For quantitative analysis, generate a calibration curve using standards of known concentrations.

-

Signaling Pathway Visualization: BRD4 Degradation

PROTAC-mediated degradation of BRD4, a key epigenetic reader, has significant downstream effects on gene transcription, particularly on oncogenes like c-Myc. The following diagram illustrates this signaling pathway.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of PROTACs. Its PEG4 spacer provides desirable physicochemical properties, while the orthogonal protecting groups allow for a controlled and modular assembly of the final heterobifunctional molecule. The ability to tune the linker length and composition is paramount in optimizing the formation of a productive ternary complex, which ultimately dictates the degradation efficiency of the target protein. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers in their efforts to design and develop novel and effective targeted protein degraders.

References

- 1. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. benchchem.com [benchchem.com]

- 5. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tactics and Strategies for the Synthesis of Cereblon Ligands | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of BnO-PEG4-Boc in PROTAC Synthesis: An In-depth Technical Guide for Emerging Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The design and synthesis of these heterobifunctional molecules are critically dependent on the linker component that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. This technical guide provides a comprehensive overview of BnO-PEG4-Boc, a bifunctional polyethylene (B3416737) glycol (PEG)-based linker, for researchers beginning their journey into PROTAC development. We will delve into its core properties, provide detailed experimental protocols for its use, and present data in a structured format to facilitate understanding and application in PROTAC synthesis.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are heterobifunctional molecules that simultaneously bind to a protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism of action distinguishes PROTACs from traditional small-molecule inhibitors and opens up therapeutic avenues for targeting proteins previously considered "undruggable".

The linker is a crucial component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). PEG linkers, in particular, are widely used due to their ability to enhance solubility and provide conformational flexibility.

Core Concepts of this compound

Structure and Properties

This compound is a bifunctional linker featuring a tetraethylene glycol (PEG4) spacer. One terminus is protected by a benzyl (B1604629) (Bn) group, likely as a benzyl ether, while the other terminus is a Boc-protected amine. This orthogonal protection scheme is highly advantageous in the stepwise synthesis of PROTACs.

Assumed Structure of this compound:

For the purposes of this guide, we will assume the following structure for this compound, as it represents a common arrangement for such a named molecule in chemical synthesis.

The Gatekeeper of Reactivity: A Technical Guide to the Boc Protecting Group in BnO-PEG4-Boc

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly in the development of complex molecules for pharmaceuticals and research, the precise control of chemical reactions is paramount. This is where the strategic use of protecting groups becomes indispensable. This technical guide delves into the function of the tert-butyloxycarbonyl (Boc) protecting group in the context of the bifunctional linker, BnO-PEG4-Boc. This molecule is a valuable tool in bioconjugation, drug delivery, and the synthesis of PROteolysis TArgeting Chimeras (PROTACs). We will explore the chemical properties of the Boc group, its interplay with the benzyloxy (BnO) and polyethylene (B3416737) glycol (PEG) moieties, and provide detailed experimental protocols for its removal.

Core Principles: Understanding the Components of this compound

The utility of this compound lies in the distinct roles of its three key components: the Boc protecting group, the tetraethylene glycol (PEG4) spacer, and the benzyloxy (BnO) group.

-

The Boc Group (tert-butyloxycarbonyl): The primary function of the Boc group is to act as a temporary shield for a primary or secondary amine.[1] By converting the highly nucleophilic and basic amine into a carbamate, the Boc group renders it unreactive under a wide range of conditions, including basic, nucleophilic, and reductive environments.[1][2] Its defining characteristic is its lability under acidic conditions, allowing for the controlled and timely unmasking of the amine for subsequent reactions.[1][3]

-

The PEG4 Linker (tetraethylene glycol): The PEG4 moiety is a short, hydrophilic spacer. Its inclusion in the molecule serves several purposes. It enhances the solubility of the molecule in aqueous media, which is often crucial for biological applications.[4] Furthermore, the PEG linker provides a defined spatial separation between the two ends of the molecule, which can be critical in applications like PROTACs, where precise positioning of binding moieties is required.

-

The BnO Group (Benzyloxy): The benzyloxy group is a benzyl (B1604629) ether that serves as a protecting group for a hydroxyl functional group. A key feature of the benzyl ether is its general stability under the acidic conditions required to remove the Boc group.[5][6] This stability allows for an orthogonal protection strategy , where one protecting group can be selectively removed in the presence of the other, enabling sequential and controlled chemical modifications at different parts of the molecule.[5] The BnO group is typically removed under different conditions, most commonly through catalytic hydrogenolysis.[6]

The Boc Deprotection Mechanism: An Acid-Catalyzed Unveiling

The removal of the Boc group is an acid-catalyzed elimination reaction. The most commonly employed reagent for this purpose is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[2][3]

The mechanism proceeds as follows:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (e.g., TFA).[7]

-

Formation of a Stable Carbocation: The protonated intermediate is unstable and fragments to form a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[7]

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide.[7]

-

Formation of the Free Amine: The final products are the deprotected amine (as its corresponding TFA salt), carbon dioxide, and isobutylene (B52900) (formed from the deprotonation of the tert-butyl cation).[7]

To prevent side reactions where the reactive tert-butyl cation might alkylate sensitive residues (like tryptophan or methionine), scavengers such as triisopropylsilane (B1312306) (TIS) and water are often added to the reaction mixture.[8]

Quantitative Data on Boc Deprotection

The efficiency of Boc deprotection is influenced by several factors, including the strength of the acid, reaction temperature, and time. The following table summarizes representative conditions for the deprotection of Boc-protected amines, with a focus on PEGylated compounds.

| Reagent | Concentration | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temp | 0.5 - 2 | >95% | Most common and efficient method.[9][10] |

| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temp | 0.5 - 2 | High | An alternative to TFA.[9] |

| Trifluoroacetic Acid (TFA) | 50% (v/v) | Dichloromethane (DCM) | Room Temp | 1 | >95% | Effective for complete deprotection.[9] |

| Hydrochloric Acid (HCl) | 4 M | Ethyl Acetate | Room Temp | 6 | High | Can be a cleaner alternative to TFA, minimizing certain side reactions.[11] |

| Trifluoroacetic Acid (TFA) | 95% (aq) | - | Room Temp | 1 | High | The presence of water can help scavenge carbocations.[8] |

Yields are typically high to quantitative but can be substrate-dependent.

Experimental Protocols

Detailed Protocol for Boc Deprotection of this compound using TFA

This protocol outlines a general procedure for the removal of the Boc protecting group from this compound to yield the corresponding free amine as a TFA salt.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (e.g., 10 mL per gram of substrate) in a clean, dry round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Reagents: While stirring, slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the molecule contains other acid-sensitive groups, it is advisable to add a scavenger like TIS (2.5-5% v/v).[10]

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[10]

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.

-

To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step two more times.[10]

-

-

Product: The resulting residue is the TFA salt of the deprotected amine (BnO-PEG4-NH3+TFA-), which can often be used in the next synthetic step without further purification.

Neutralization (Optional):

If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine (BnO-PEG4-NH2).

Visualizing the Concepts

To further clarify the chemical principles and workflows discussed, the following diagrams are provided.

Conclusion

The Boc protecting group in this compound serves as a critical control element, enabling chemists to temporarily mask an amine's reactivity while performing modifications elsewhere in the molecule. Its reliable and high-yielding removal under acidic conditions, coupled with the stability of the orthogonal BnO protecting group, makes this compound a versatile and powerful tool for the synthesis of advanced molecules in drug discovery and development. A thorough understanding of its function, the mechanism of its removal, and optimized experimental protocols are essential for its effective application in the laboratory.

References

- 1. rsc.org [rsc.org]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. jk-sci.com [jk-sci.com]

- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Strategic Imperative of the PEG4 Spacer in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy, selectivity, and drug-like properties of the PROTAC.[1][3] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design.[1] This guide elucidates the multifaceted role of PEG linkers, with a specific focus on the strategic significance of the four-unit PEG spacer (PEG4) as a frequently optimal choice in PROTAC development.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units that impart a unique and advantageous balance of hydrophilicity, flexibility, and synthetic accessibility.[1][3][4] These characteristics are pivotal in addressing the challenges associated with the large and often lipophilic nature of PROTAC molecules.

-

Enhanced Solubility and Physicochemical Properties: A primary challenge in PROTAC development is poor aqueous solubility, which can hinder absorption and lead to unfavorable pharmacokinetic profiles.[1][3] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving interactions with aqueous environments and thereby enhancing solubility.[1][3] The incorporation of PEG motifs allows for the fine-tuning of key physicochemical properties like the topological polar surface area (TPSA) and lipophilicity.[5][]

-

Modulation of Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the inherent flexibility of PEG linkers can be advantageous.[1] PEG linkers can adopt folded conformations that may shield the PROTAC's polar surface area, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[1] However, excessive PEGylation can lead to decreased cellular uptake, necessitating an empirical optimization for each PROTAC system.[1]

-

Critical Role in Ternary Complex Formation: The linker's length and flexibility are paramount for the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), a prerequisite for target ubiquitination and degradation.[1][7]

-

Too Short: A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.[1][8]

-

Too Long: An excessively long linker may result in an unstable or unproductive complex where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved.[1][8] This can also exacerbate the "hook effect," where binary complexes are favored over the productive ternary complex at high PROTAC concentrations.[1]

-

The Significance of the PEG4 "Sweet Spot"

Systematic variation of PEG linker length is a common and effective strategy to optimize a PROTAC's degradation efficiency.[1] Through numerous studies, the PEG4 linker has frequently emerged as an optimal or near-optimal choice for a wide range of targets and E3 ligases.[]

PEG4 provides a balanced combination of properties:

-

Optimal Length and Flexibility: Four PEG units (a 15-atom contour length) often provide sufficient length and flexibility to mitigate minor steric mismatches and allow the two ligands to simultaneously occupy their respective binding pockets, facilitating cooperative ternary complex formation.[]

-

Sufficient Solubility: The hydration shell provided by a PEG4 linker is significant enough to avert aggregation and ensure that solubility is rarely a concern for most PROTACs.[]

-

Maintained Permeability: While increasing hydrophilicity, the PEG4 linker generally does not increase the hydrodynamic radius to a point that severely compromises cell permeability or renal clearance.[]

Compared to other lengths, PEG2 may be too short for many target-ligase pairs, suited only for "tight" geometries, while PEG6 and longer linkers can introduce an excessive entropic penalty and diminished permeability that outweighs their solubility benefits.[]

Data Presentation: Quantitative Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

Table 1: Influence of PEG Linker Length on Physicochemical Properties

| Linker | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Rotatable Bonds |

|---|---|---|---|---|---|---|

| PEG2 | 824.9 | 1.8 | 174.4 | 4 | 12 | 26 |

| PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |

| PEG6 | 1007.1 | 3.8 | 211.5 | 4 | 16 | 34 |

Data compiled from publicly available research for a representative PROTAC series.[1] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Influence of PEG Linker Length on Degradation Efficiency

| PROTAC Target | E3 Ligase | Linker Length (Atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

|---|---|---|---|---|---|

| ERα | CRBN | 12 (PEG-like) | >1000 | <20 | [8] |

| ERα | CRBN | 16 (PEG-like) | ~100 | >80 | [8] |

| TBK1 | CRBN | <12 | No Degradation | N/A | [5] |

| TBK1 | CRBN | 21 (Alkyl/Ether) | 3 | 96 | [5] |

| BRD4 | MDM2 | 13 (PEG-like) | ~10 | >98 | [10] |

| FKBP12F36V | VHL | PEG2 | Moderate Degradation | ~60 | [11] |

| FKBP12F36V | VHL | PEG4 | Potent Degradation | >80 | [11] |

| FKBP12F36V | VHL | PEG6 | Potent Degradation | >80 | [11] |

DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are representative and highly dependent on the specific PROTAC system and experimental conditions.

Mandatory Visualizations

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: A typical workflow for the design and evaluation of PROTACs.

Caption: The "Goldilocks" principle of PROTAC linker length optimization.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of PROTAC efficacy. The following are standard protocols for key experiments.

Western Blotting for Target Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[12]

-

Methodology:

-

Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[12]

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) to determine the percentage of degradation relative to the vehicle control.

-

Ternary Complex Formation Assay (Time-Resolved FRET)

This biophysical assay measures the proximity of the target protein and the E3 ligase, indicating the formation of the ternary complex mediated by the PROTAC.[12]

-

Methodology:

-

Reagents: Obtain purified, recombinant target protein and E3 ligase complex (e.g., VHL/ElonginB/ElonginC). Label one protein with a FRET donor (e.g., Terbium cryptate) and the other with a FRET acceptor (e.g., d2) using antibody-based or direct labeling methods.

-

Assay Setup: In a low-volume microplate (e.g., 384-well), combine the labeled target protein and E3 ligase at fixed concentrations with a serial dilution of the PROTAC.[12]

-

Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for complex formation to reach equilibrium.[12]

-

FRET Measurement: Measure the time-resolved FRET signal using a compatible plate reader, exciting the donor and measuring emission from both the donor and acceptor.[12]

-

Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission). Plot the FRET signal against the PROTAC concentration to generate a bell-shaped curve, characteristic of the hook effect. The data can be used to determine the potency and cooperativity of ternary complex formation.[12]

-

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

-

Methodology:

-

Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane, which separates a donor compartment from an acceptor compartment.

-

Compound Preparation: Prepare solutions of the PROTACs in a buffer at a known concentration (e.g., 100 µM) for the donor plate. Prepare the acceptor plate with a matching buffer, which may contain a scavenger to prevent back-diffusion.

-

Assay Incubation: Place the filter plate onto the donor plate, and then place this assembly into the acceptor plate, creating a "sandwich." Incubate at room temperature for a set period (e.g., 4-16 hours).

-

Concentration Measurement: After incubation, measure the concentration of the PROTAC in the donor, acceptor, and reference wells using LC-MS/MS.

-

Data Analysis: Calculate the permeability coefficient (Pe) using the measured concentrations and known parameters (incubation time, membrane area, well volume). Compounds are often categorized as having low, medium, or high permeability based on the calculated Pe values.

-

Conclusion

The linker is a critical and highly strategic component in PROTAC design, profoundly influencing solubility, permeability, and the geometry of the ternary complex.[1][3] While the optimal linker is always specific to the given POI and E3 ligase pair, the PEG4 spacer has consistently proven to be a highly effective starting point and often the optimal solution.[] It provides a robust balance of flexibility to enable productive ternary complex formation and hydrophilicity to ensure favorable physicochemical properties, without severely compromising cell permeability. The "trial and error" approach to linker design is progressively being replaced by more rational, structure-guided strategies.[1] As advances in structural biology and computational modeling continue to illuminate the intricate interplay within the ternary complex, the ability to rationally design PROTACs with precisely tailored linkers will undoubtedly lead to the development of therapeutics with superior potency, selectivity, and drug-like properties.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. precisepeg.com [precisepeg.com]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Essential Role of Linkers in PROTACs [axispharm.com]

- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. biorxiv.org [biorxiv.org]

- 12. benchchem.com [benchchem.com]

The Strategic Application of BnO-PEG4-Boc and its Derivatives in Drug Discovery and Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) has revolutionized the landscape of drug discovery. Central to the design and efficacy of these bifunctional molecules is the chemical linker that connects the targeting moiety to the effector component. This technical guide provides a comprehensive overview of a specific and versatile class of linkers, namely BnO-PEG4-Boc and its related derivatives (Boc-NH-PEG4-X, where X represents a reactive functional group). We will delve into their applications, synthesis, and the critical role they play in the development of next-generation therapeutics.

Core Concepts: The Role of PEG4 Linkers in PROTACs and ADCs

The tetraethylene glycol (PEG4) core of these linkers imparts desirable physicochemical properties, most notably increased hydrophilicity. This is a crucial feature for large, complex molecules like PROTACs and ADCs, which often suffer from poor solubility. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for a modular and controlled synthetic approach, enabling the sequential attachment of different molecular components. The "BnO" designation in this compound refers to a benzyl (B1604629) ether protecting group on the hydroxyl terminus of the PEG chain, offering an additional layer of synthetic control.

In the context of PROTACs , the linker spatially orients the two ligands—one binding to the target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase. The length and flexibility of the PEG4 linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.

For ADCs , the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. The stability of the linker in circulation and its subsequent cleavage within the target cell are paramount for the efficacy and safety of the ADC. The hydrophilic nature of the PEG4 linker can improve the pharmacokinetic profile of the ADC and reduce aggregation.

Quantitative Data on PEG4-Linker Containing PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for Bromodomain-containing protein 4 (BRD4)-targeting PROTACs synthesized with PEG linkers of varying lengths. While specific data for this compound was not publicly available, the data for related PEG4 linkers provides a strong indication of the expected performance.

| Linker | DC50 (nM) | Dmax (%) | Cell Line |

| PEG3 | 55 | 85 | Varies |

| PEG4 | 20 | 95 | Varies |

| PEG5 | 15 | >98 | Varies |

| PEG6 | 30 | 92 | Varies |

This data is a synthesized comparison from various studies and illustrates the general trend of linker length optimization for a specific target.

Experimental Protocols

General Synthesis of a PROTAC using a Boc-NH-PEG4-Acid Linker

This protocol outlines the general steps for synthesizing a PROTAC where a target protein ligand (with a free amine) and an E3 ligase ligand (with a free amine) are coupled to a Boc-NH-PEG4-acid linker.

Step 1: Coupling of the first ligand to the linker

-

Activation of the linker's carboxylic acid: Dissolve Boc-NH-PEG4-acid (1.0 eq.), HATU (1.2 eq.), and DIPEA (2.0 eq.) in anhydrous DMF. Stir the solution at room temperature for 15-30 minutes.

-

Amide bond formation: Add the amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) (1.0 eq.) to the activated linker solution. Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

-

Work-up and purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the Boc-protected linker-ligand conjugate.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected linker-ligand conjugate (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM).

-

Add trifluoroacetic acid (TFA) (10-20 eq., often as a 20-50% solution in DCM) to the stirred solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM (3x) to remove residual TFA. The resulting amine-linker-ligand TFA salt is often used directly in the next step.

Step 3: Coupling of the second ligand

-

Activation of the target protein ligand's carboxylic acid: In a separate flask, dissolve the carboxylic acid-containing target protein ligand (e.g., a JQ1 derivative) (1.0 eq.), HATU (1.2 eq.), and DIPEA (3.0 eq.) in anhydrous DMF. Stir at room temperature for 15-30 minutes.

-

Final amide bond formation: Add the deprotected amine-linker-ligand from Step 2 (1.1 eq.) to the activated target protein ligand solution. Stir at room temperature for 2-16 hours. Monitor by LC-MS.

-

Final work-up and purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the final PROTAC by preparative HPLC.

General Synthesis of an Antibody-Drug Conjugate (ADC) using a Boc-NH-PEG4-Acid Linker

This protocol provides a general workflow for conjugating a small molecule drug to an antibody.

Step 1: Functionalization of the Antibody with the Linker

-

Activation of the linker: Dissolve Boc-NH-PEG4-acid (1.0 eq.), EDC (1.5 eq.), and NHS (1.2 eq.) in an appropriate organic solvent (e.g., DMF or DMSO) to form the NHS-activated ester.

-

Conjugation to the antibody: Add the activated linker solution to a solution of the antibody in a suitable buffer (e.g., PBS, pH 7.4). The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubation and purification: Gently mix the reaction at room temperature for 1-2 hours or overnight at 4°C. Purify the Boc-protected linker-antibody conjugate using size-exclusion chromatography (SEC) or dialysis.

Step 2: Boc Deprotection

-

Treat the purified conjugate with a deprotection solution (e.g., 20-50% TFA in DCM) to remove the Boc protecting group and expose the terminal amine.

-

Purify the deprotected antibody-linker conjugate by SEC or dialysis.

Step 3: Conjugation of the Payload

-

Activation of the drug: Activate the carboxylic acid group on the cytotoxic payload using EDC and NHS.

-

Final conjugation: Add the activated payload to the deprotected antibody-linker conjugate.

-

Purification and characterization: Purify the final ADC using SEC to remove unconjugated payload and other impurities. Characterize the ADC to determine the DAR, purity, and biological activity.

Visualization of Key Processes

Signaling Pathway of PROTAC-Mediated Protein Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Logical Relationship in ADC Synthesis

Caption: Logical flow for the construction of an Antibody-Drug Conjugate.

Conclusion

The this compound linker and its derivatives represent a versatile and powerful class of tools in the development of sophisticated bioconjugate therapeutics. Their modular nature, coupled with the beneficial properties of the PEG4 spacer, allows for the systematic optimization of both PROTACs and ADCs. The experimental protocols and conceptual frameworks provided in this guide serve as a foundational resource for researchers aiming to harness the potential of these linkers in their drug discovery and development endeavors. Further research into the specific advantages of the benzyl ether protecting group and the generation of more public data on PROTACs and ADCs utilizing these exact linkers will undoubtedly accelerate their application in creating next-generation medicines.

The Strategic Application of BnO-PEG4-Boc in Chemical Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction